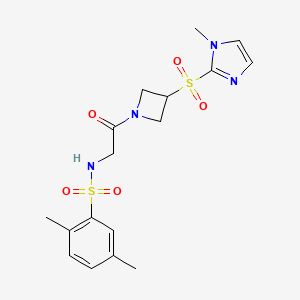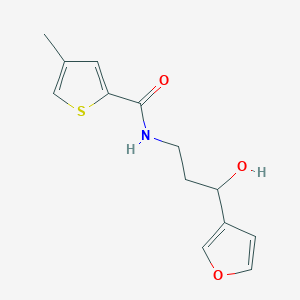
2-(3-Naphthalen-2-yl-6-oxopyridazin-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Naphthalen-2-yl-6-oxopyridazin-1-yl)acetonitrile, also known as NOPTA, is a nootropic drug that has gained attention for its potential cognitive enhancing properties. NOPTA belongs to the pyridazinone family of compounds and has been shown to improve memory, learning, and cognitive function in animal studies. In
Scientific Research Applications
Analytical Chemistry Applications
The use of naphthalene derivatives in analytical chemistry is well-documented. For instance, 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate has been utilized as a highly reactive ultraviolet and fluorescent labelling agent for the liquid chromatographic determination of carboxylic acids. This reagent enables the detection of carboxylic acids in mouse brain with detection limits as low as 100 fmol for ultraviolet and 4 fmol for fluorescent detection, showcasing its potential in sensitive analytical applications (Yasaka et al., 1990).
Electrochemical Studies
Research on naphthalene derivatives also extends to electrochemistry. The two-electron oxidation of N,N,N',N'-tetramethyl-1,1'-naphthidine in acetonitrile has been explored, revealing the reactivity of its dication towards aromatic nucleophilic substitution by pyridine. This study provides insights into the electrochemical behavior of aromatic amines in acetonitrile, furthering our understanding of their reactivity and potential applications in electrochemical processes (Miras et al., 1986).
Green Chemistry
A notable application in green chemistry involves the synthesis of new 1,2-naphthoquinomethane acetonitriles in water. This process employs a cascade Michael addition-elimination reaction, demonstrating an environmentally friendly route to synthesizing naphthalene derivatives. Such approaches highlight the push towards more sustainable chemical processes (Villemin et al., 2010).
Photochemistry
In photochemistry, the study of the photo-addition of naphthalene and pyrrole has led to the identification of major products formed via hydrogen transfer, providing valuable insights into the mechanisms of singlet-state reactions. These findings have implications for the development of photochemical processes and materials (McCullough et al., 1970).
Catalysis
Lastly, the catalytic applications of naphthalene derivatives are exemplified by the chromium(VI) oxide-catalyzed oxidation of arenes to quinones using periodic acid in acetonitrile. This method offers a high-yield and regioselective pathway to producing quinones, which are crucial intermediates in various chemical syntheses (Yamazaki, 2001).
Mechanism of Action
Target of Action
The primary targets of 2-(3-Naphthalen-2-yl-6-oxopyridazin-1-yl)acetonitrile are currently unknown. The compound is structurally similar to other naphthalene derivatives, which have been shown to interact with various biological targets
Mode of Action
Naphthalene derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Given the structural similarity to other naphthalene derivatives, it is possible that this compound could affect similar pathways
properties
IUPAC Name |
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-9-10-19-16(20)8-7-15(18-19)14-6-5-12-3-1-2-4-13(12)11-14/h1-8,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMAABJNAFKRII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride](/img/structure/B2744948.png)




![5-(4-Methoxyphenyl)-6-sulfanylidene-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2744954.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2744959.png)




![2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2744967.png)
![(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2744968.png)